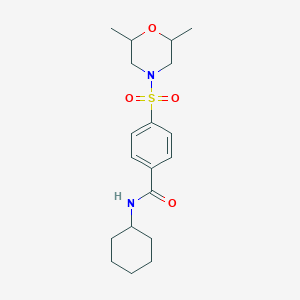

N-环己基-4-((2,6-二甲基吗啉)磺酰基)苯甲酰胺

描述

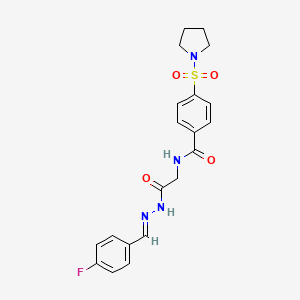

The compound "N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" is a sulfamoyl benzamide derivative, which is a class of compounds known for their potential biological activities. These compounds have been studied for their ability to act as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play a significant role in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer .

Synthesis Analysis

The synthesis of sulfamoyl benzamide derivatives, including those with morpholine substituents, typically involves the use of chlorosulfonylbenzoic acid in aqueous medium and carbodiimide coupling. These methods allow for the introduction of various biologically relevant substituents, such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines. The synthesis process is crucial for creating compounds with the potential for high selectivity and potency against specific isoforms of h-NTPDases .

Molecular Structure Analysis

The molecular structure of sulfamoyl benzamide derivatives is characterized by the presence of a benzamide moiety linked to a sulfonamide group. This structure is essential for the interaction with h-NTPDases, as evidenced by molecular docking studies that show significant interactions with the amino acids of the respective h-NTPDase homology model proteins. The specific substituents attached to the benzamide and sulfonamide groups can greatly influence the potency and selectivity of these inhibitors .

Chemical Reactions Analysis

Sulfamoyl benzamide derivatives can participate in various chemical reactions, including sulfonylation and cyclization. For instance, sulfonylation/cyclization reactions have been developed to access sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which exhibit potential antitumor activity. These reactions are typically carried out under mild conditions and demonstrate outstanding functional group tolerance, which is beneficial for the development of potential antitumor lead compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl benzamide derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications. The presence of morpholine, for example, can affect the solubility and pharmacokinetic properties of these compounds. The specific physical and chemical properties of "N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" would need to be determined experimentally to fully understand its behavior in biological systems .

科学研究应用

生化激活和抑制机制

与N-环己基-4-((2,6-二甲基吗啉)磺酰基)苯甲酰胺结构相似的化合物已被探索其生化激活和抑制机制,特别是针对碳酸酐酶 (CAs) 和可溶性鸟苷酸环化酶 (sGC) 等酶。例如,芳香磺酰胺已显示出针对不同碳酸酐酶同工酶的不同抑制活性,表明在 CA 活性受累的疾病中具有潜在的治疗应用 (Supuran 等,2013)。类似地,已发现新型邻氨基苯甲酸衍生物可以激活 sGC 的血红素氧化形式,为血管扩张剂药物开发提供见解 (Schindler 等,2006)。

杂环化合物的合成和表征

杂环化合物的合成和表征是有机化学研究的关键部分,应用范围从材料科学到制药。研究报告了四氢吡啶并[4,5-b]-喹啉衍生物的合成及其对各种化学试剂的反应性研究,突出了这些化合物在合成广泛的杂环结构方面的多功能性 (Elkholy & Morsy,2006)。此外,普默勒/曼尼希环化级联反应的探索为构建氮杂杂环提供了有价值的方法,可能对天然产物合成和药物发现有用 (Padwa 等,2002)。

抗菌活性

含有磺酰胺基的化合物的抗菌特性已被广泛研究,揭示了它们作为抗菌剂和抗真菌剂的潜力。例如,对新型磺酰胺衍生物的研究表明,它们对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌具有显着的抗菌活性,表明它们在开发新的抗菌疗法中的适用性 (Ghorab 等,2017)。

催化应用和有机转化

已经探索了利用与 N-环己基-4-((2,6-二甲基吗啉)磺酰基)苯甲酰胺结构相关的化合物的催化应用和有机转化,证明了这些化合物在合成化学中的实用性。铜催化的未活化烷烃的分子间酰胺化和亚胺化展示了这些反应在形成 N-烷基产物中的潜力,扩展了 C-H 键官能化的工具包 (Tran 等,2014)。

未来方向

Benzamides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . They are also widely used in industries such as paper, plastic, and rubber, and in agricultural areas . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

属性

IUPAC Name |

N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSANVVJUSSRLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332660 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

325729-48-4 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![(E)-N-[(3-Fluorophenyl)methylidene]hydroxylamine](/img/structure/B2548484.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)